4-(4-Amino-1,3-dimethyl-1H-pyrazol-5-yl)-2-methylbut-3-yn-2-ol
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Overview
Description
4-(4-Amino-1,3-dimethyl-1H-pyrazol-5-yl)-2-methylbut-3-yn-2-ol is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Amino-1,3-dimethyl-1H-pyrazol-5-yl)-2-methylbut-3-yn-2-ol typically involves multi-step reactions starting from readily available precursors. One common synthetic route might include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the amino group: This step involves the nitration of the pyrazole ring followed by reduction to introduce the amino group.
Alkylation: The final step involves the alkylation of the pyrazole ring with an appropriate alkyne to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-(4-Amino-1,3-dimethyl-1H-pyrazol-5-yl)-2-methylbut-3-yn-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding ketones or carboxylic acids, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, 4-(4-Amino-1,3-dimethyl-1H-pyrazol-5-yl)-2-methylbut-3-yn-2-ol can be used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound might be explored for its potential pharmacological properties. Pyrazole derivatives are known for their anti-inflammatory, analgesic, and antimicrobial activities, so this compound could be investigated for similar effects.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(4-Amino-1,3-dimethyl-1H-pyrazol-5-yl)-2-methylbut-3-yn-2-ol would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
4-Amino-1,3-dimethyl-1H-pyrazole: A simpler pyrazole derivative with similar structural features.
2-Methylbut-3-yn-2-ol: A compound with a similar alkyne functional group.
Uniqueness
4-(4-Amino-1,3-dimethyl-1H-pyrazol-5-yl)-2-methylbut-3-yn-2-ol is unique due to the combination of the pyrazole ring, amino group, and alkyne functional group
Properties
IUPAC Name |
4-(4-amino-2,5-dimethylpyrazol-3-yl)-2-methylbut-3-yn-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-7-9(11)8(13(4)12-7)5-6-10(2,3)14/h14H,11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOMAVFUMJUYUEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1N)C#CC(C)(C)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70771371 |
Source
|
Record name | 4-(4-Amino-1,3-dimethyl-1H-pyrazol-5-yl)-2-methylbut-3-yn-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70771371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143539-18-8 |
Source
|
Record name | 4-(4-Amino-1,3-dimethyl-1H-pyrazol-5-yl)-2-methylbut-3-yn-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70771371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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